- Homogeneous bimetallic catalysis on amination of ArX and ArX2 in aqueous medium-synergistic effect of dicopper complexesCatalysis Communications, 2013, 32, 28-31,
Cas no 95-54-5 (o-Phenylenediamine)
o-Phenylenediamine structure
o-Phenylenediamine
o-Phenylenediamine Properties
Names and Identifiers
-
- Benzene-1,2-diamine
- OPDA
- 1,2-Diaminobenzene
- o-Phenylenediamine OPD
- 1,2-Phenylenediamine
- o-Phenylendiamine
- o-Phenylenediamine
- 1,2-BenzenediaMine
- 1.2-diaminobenzene
- ek1700
- ik3
- OPD
- OPG
- ortho-benzenediamine
- ortho-diaminobenzene
- ortho-phenylenediamine
- PODA
- C.I. 76010
- C.I. Oxidation base 16
- Orthamine
- 1,2-Diaminobenzene, 1,2-Phenylenediamine, o-Phenylenediamine, OPD
- 1,2-Diaminobenzene, 1,2-Phenylenediamine, OPD
- 1,2-Diaminobenzene, o-Phenylenediamine, OPD
- 1,2-Fenylendiamin
- benzene,1,2-diamino-
- diamino-1,2benzene
- EK 1700
- o-Phenylenediamine (8CI)
- 2-Aminoaniline
- IK 3
- IK 3 (amine)
- NSC 5354
- o-Aminoaniline
- o-Aminophenylamine
- o-Benzenediamine
- o-Diaminobenzene
- o-Phenylenediamine,99.5%
- Tiabendazole Imp. A (EP): Benzene-1,2-diamine
- o-Phenylenediamine, for fluorescence, free base
- o-PDA
- HSDB 2893
- AC-907/25014349
- SCHEMBL11062175
- 1,2-phenylendiamine
- 1,2-phenylene diamine
- P0168
- o-phenylendiamine
- AT28018
- 2-Phenylene diamine (1,2Phenylenediamine)
- NCGC00090885-06
- NSC5354
- Phenylenediamine, o-, and its salt
- Phenylene diamine
- DTXCID905881
- NCGC00090885-03
- CCG-35856
- 1,2-DIAMINO-BENZENE
- InChI=1/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H
- TIABENDAZOLE IMPURITY A [EP IMPURITY]
- STK301816
- SQ 15500
- phenylene-1,2-dimaine
- 2-Amino-aniline
- o-Phenylenediamine, suitable for fluorescence, >=99.0% (NT)
- W-100163
- NCI60_004318
- ortho phenylene diamine
- NCGC00090885-04
- STR03001
- EN300-19093
- EINECS 202-430-6
- o-Phenylenediamine, flaked, 99.5%
- NCIMech_000739
- orthophenylenediamine
- Q3596763
- o-Phenylenediamine [UN1673] [Keep away from food]
- 1,2 phenylenediamine
- 95-54-5
- BCP25295
- Lansoprazole Impurity 22
- 1,2-benzenedi-amine
- SCHEMBL6187
- CAS-95-54-5
- CI 76010
- IK 3 (AMINE)
- ortho-Phenylenediamine
- o-phenyl-enediamine
- 8B713N8Q0F
- P0968
- AI3-24343
- o-Fenylendiamin
- NSC-5354
- o-Phenylene diamine
- o-phenylendiamin
- EC 202-430-6
- PD011925
- UNII-8B713N8Q0F
- NS00006526
- 4-13-00-00038 (Beilstein Handbook Reference)
- Z104472742
- 2-Phenylene diamine
- WLN: ZR BZ
- 1ST000851
- BRN 0606074
- CCRIS 508
- 1,2-phenylene-diamine
- CHEMBL70582
- 1.2-phenylenediamine
- NCGC00090885-01
- TIABENDAZOLE IMPURITY A (EP IMPURITY)
- 2-aminophenylamine
- CHEBI:34043
- aniline, 2-amino-
- 0-phenylenediamine
- Tox21_400014
- ortho-aminoaniline
- O-PHENYLENEDIAMINE [HSDB]
- DTXSID3025881
- o-phenyle-nediamine
- P1805
- NCGC00090885-05
- Phenylenediamine, ortho-
- BIDD:ER0680
- o-Phenylenediamine, sublimed, >=99%
- o-Phenylenediamine, tablet, 20 mg substrate per tablet
- o-Phenylenediamine, Peroxidase substrate, >=98.0%, powder
- BP-11855
- MFCD00007721
- NCGC00090885-02
- o-Fenylendiamin [Czech]
- o-phenylene-diamine
- 1,2-Fenylendiamin [Czech]
- (2-aminophenyl)-amine
- O-PHENYLENEDIAMINE
- O-PHENYLENEDIAMINE [MI]
- 0-phenylendiamine
- CI Oxidation Base 16
- O-AMINOPHENYLAMINE
- AKOS000119133
- +Expand
-
- MFCD00007721
- GEYOCULIXLDCMW-UHFFFAOYSA-N
- 1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2
- NC1C(N)=CC=CC=1
- 606074
Computed Properties
- 108.06900
- 2
- 2
- 0
- 108.068748
- 8
- 62.9
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 52
Experimental Properties
- 2.01340
- 52.04000
- 7284
- 1.6339 (estimate)
- <0.1 g/100 mL at 20 ºC
- 256-258 °C
- 100.0 to 105.0 deg-C
- 0.01 mmHg ( 25 °C)
- Fahrenheit: 276.8 ° f < br / > Celsius: 136 ° C < br / >
- H2O: 1 tablet/10 mL, clear, colorless
- Colorless monoclinic crystals [6]
- 7-8 (50g/l, H2O, 20℃)
- Stable. Incompatible with strong oxidizing agents.
- Slightly soluble in cold water, easily soluble in ethanol, ether, chloroform. [18]
- Air & Light Sensitive
- 4.46(at 25℃)
- 76010
- Green Q uorescence (3.1) to nonQ uorescence (4.4)
- 1.27
o-Phenylenediamine Security Information
- GHS06 GHS08 GHS09
- SS7875000
- 3
- 6.1
- S28-S36/37-S45-S60-S61-S1/2
- III
- R20/21; R36; R40; R43; R50/53; R68
- T N
- UN 1673 6.1/PG 3
- H301,H312,H317,H319,H332,H341,H351,H410
- P273,P280,P301+P310,P305+P351+P338,P501
- dangerous
- 0-10°C
- III
- 20/21-25-36-40-43-50/53-68
- Danger
- Yes
- LD50 in rats (mg/kg): 1070 orally; 516 i.p., C. Burnett et al., J. Toxicol. Environ. Health 2, 657 (1977)
- 1.5%(V)
- 6.1
- 8-10-23
o-Phenylenediamine Customs Data
- 29215119
-
China Customs Code:
2921511000Overview:
2921511000 O-phenylenediamine.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:4.0%.general tariff:11.0%
Summary:
2921511000 benzene-1,2-diamine.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:4.0%.General tariff:11.0%
o-Phenylenediamine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Cesium carbonate , Tetrabutylammonium bromide , Ammonia Catalysts: Stereoisomer of [μ-[2,7-di(2-pyridinyl-κN)-1,8-naphthyridine-κN1:κN8]]-μ-hydroxy… Solvents: Water ; 16 h, 120 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Cesium carbonate , Ammonia Catalysts: Tetrabutylammonium bromide , Copper, [μ-[2,7-di(2-pyridinyl-κN)-1,8-naphthyridine-κN1:κN8]]-μ-hydroxy[μ-(2,2,… Solvents: Water ; 16 h, 140 °C
Reference
- Diamination of Phenylene Dihalides Catalyzed by a Dicopper ComplexJournal of Organic Chemistry, 2012, 77(15), 6653-6656,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Phthalimide , Hydroxylapatite (Ca5(OH)(PO4)3) (reaction products with (3-chloroprppyl) trimethoxysilane and silica) , Silver Solvents: Water ; 34 min, pH 9, rt
Reference
- Direction of theoretical and experimental investigation into the mechanism of n-HA/Si-PA-SC@Ag as bio-based heterogeneous catalyst in the reduction reactionsScientific Reports, 2022, 12(1),,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 0.75 h, 1 MPa, 65 °C
Reference
- Boosting hydrogenation properties of Pt single-atom catalysts via tailoring the electronic structures by coordination number regulationChemical Engineering Journal (Amsterdam, 2023, 455,,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Nickel monoxide , Gold Solvents: Water ; 180 min, rt
Reference
- Gold nanoparticles supported on NiO and CuO: The synergistic effect toward enhanced reduction of nitroarenes and A3-coupling reactionMolecular Catalysis, 2022, 530,,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoparticles immobilized on cyclotriphosphazene-hexaimine decorated boehmite) , 2824987-81-5 (palladium(0) complex, boehmite-supported) Solvents: Ethanol , Water ; 90 min, 50 °C
Reference
- Pd on cyclotriphosphazene-hexaimine decorated boehmite as an efficient catalyst for hydrogenation of nitro arenes under mild reaction conditionScientific Reports, 2022, 12(1),,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Alumina , Silver Solvents: Water ; rt; 35 min, rt
1.2 Solvents: Ethyl acetate ; rt
1.2 Solvents: Ethyl acetate ; rt
Reference
- Morphologically tailored facet dependent silver nanoparticles supported α-Al2O3 catalysts for chemoselective reduction of aromatic nitro compoundsChemical Engineering Journal (Amsterdam, 2023, 451,,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Phenol Solvents: Water ; 10 min, rt
1.2 Catalysts: Formaldehyde Solvents: Water ; rt → 75 °C; 1 h, 75 °C; 75 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.4 Solvents: Ethanol ; 8 h, rt
1.5 Catalysts: Palladium chloride Solvents: Ethanol ; 30 min, rt
1.6 Reagents: Hydrogen Solvents: Methanol ; rt → 100 °C; 100 min, 1.5 MPa
1.2 Catalysts: Formaldehyde Solvents: Water ; rt → 75 °C; 1 h, 75 °C; 75 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.4 Solvents: Ethanol ; 8 h, rt
1.5 Catalysts: Palladium chloride Solvents: Ethanol ; 30 min, rt
1.6 Reagents: Hydrogen Solvents: Methanol ; rt → 100 °C; 100 min, 1.5 MPa
Reference
- Preparation process of hydrogenation reduction of o-phenylenediamine, China, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) , Palladium , Chitosan (palladium complexes) Solvents: Ethanol , Water ; 3 min, rt
Reference
- Catalytic reduction of nitroarenes and degradation of dyes at room temperature by an efficient NNN pincer palladium catalyst based on the magnetic amino-triazole-modified chitosanReactive & Functional Polymers, 2022, 172,,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Gold (Candida parapsilosis-supported) Solvents: Water ; 0 - 4 °C; 5 min, 4 °C; 4 h, rt
Reference
- Yeast supported gold nanoparticles: an efficient catalyst for the synthesis of commercially important aryl aminesNew Journal of Chemistry, 2021, 45(4), 1915-1923,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Silver , Carbon ; 40 min, 75 °C
Reference
- Ag nanoparticles immobilized on new mesoporous triazine-based carbon (MTC) as green and recoverable catalyst for reduction of nitroaromatic in aqueous mediaScientific Reports, 2020, 10(1),,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Ammonia , Tripotassium phosphate Catalysts: Bismuth copper iodide oxide (Bi0.88Cu0.18I1.06O0.88) Solvents: Ethanol , Water ; 20 h, 80 °C
Reference
- CuIBiOI is an efficient novel catalyst in Ullmann-type CN- couplings with wide scope-A rare non-photocatalyic applicationMolecular Catalysis, 2020, 493,,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Carbon Solvents: Ethanol ; 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; 10 h, 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; 10 h, 80 °C
Reference
- Renewable Soybean Pulp Derived N-Doped Carbon Materials for Efficient Chemoselective Hydrogenation of Halogenated NitrobenzenesChemistrySelect, 2019, 4(14), 4083-4091,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 2243408-23-1 (silica-bound) Solvents: Isopropanol ; 24 h, 80 °C
Reference
- Rhodium-calix[4]pyrrole and rhodium-tetraphenyl porphyrin: preparation, surface grafting and their catalytic application in nitro-benzene reductionDalton Transactions, 2018, 47(35), 12353-12361,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol , Water ; 100 min, rt
Reference
- Room temperature complete reduction of nitroarenes over a novel Cu/SiO2@NiFe2O4 nano-catalyst in an aqueous medium - a kinetic and mechanistic studyRSC Advances, 2016, 6(110), 108458-108467,
o-Phenylenediamine Related Literature
-
Abhishek Saha,Nasim Akhtar,Vishnu Kumar,Suresh Kumar,Hemant Kumar Srivastava,Sachin Kumar,Debasis Manna Org. Biomol. Chem. 2019 17 5779
-
Ruby Singh,Diksha Bhardwaj,Munna Ram Saini RSC Adv. 2021 11 4760
-
Thomas Mathew,Attila á. Papp,Farzaneh Paknia,Santos Fustero,G. K. Surya Prakash Chem. Soc. Rev. 2017 46 3060
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Roman A. Irgashev,Marina A. Ezhikova,Mikhail I. Kodess RSC Adv. 2016 6 30056
-
5. Metal complexes of 1,2-diaminobenzene derivatives. Determination of the oxidation state of the ligands through crystallographic dataOliviero Carugo,Kristina Djinovi?,Menico Rizzi,Carla Bisi Castellani J. Chem. Soc. Dalton Trans. 1991 1551
-
Mohammad Ali Kamyabi,Najmeh Rahmanian Anal. Methods 2015 7 1339
-
Sepideh Lahouti,Hossein Naeimi RSC Adv. 2020 10 33334
-
Abolfazl Olyaei,Mahdieh Sadeghpour RSC Adv. 2022 12 13837
-
Steven A. Raw,Cecilia D. Wilfred,Richard J. K. Taylor Org. Biomol. Chem. 2004 2 788
-
Tahir Ali Sheikh,Muhammad Nadeem Arshad,Abdullah M. Asiri,Mohammed M. Rahman New J. Chem. 2018 42 13589